Direct Head-to-Head 28-Day Clinical Wrinkle Reduction: SNAP-8 Outperforms Argireline at Equal Concentration
In a manufacturer-conducted comparative clinical study, a 10% topical solution of SNAP-8 (acetyl octapeptide-1, corresponding to 0.005% pure peptide powder) was applied twice daily for 28 days by 17 female subjects, yielding a mean wrinkle depth reduction of 34.98%. Under identical test conditions, a 10% solution of acetyl hexapeptide-8 (Argireline®) achieved a mean reduction of only 27.05% [1]. This represents an absolute efficacy advantage of +7.93 percentage points and a relative improvement of approximately 29.3% in favor of SNAP-8. Separate independent reports corroborate this trend, indicating that SNAP-8 is approximately 30% more active than its parent hexapeptide in both in vitro and in vivo settings .
| Evidence Dimension | Mean wrinkle depth reduction after 28-day topical application |
|---|---|
| Target Compound Data | 34.98% reduction (10% SNAP-8 solution, 0.005% pure peptide) |
| Comparator Or Baseline | Acetyl hexapeptide-8 (Argireline®): 27.05% reduction (10% solution, identical conditions) |
| Quantified Difference | Absolute difference +7.93 pp; relative improvement ~29.3% |
| Conditions | 17 women, twice-daily application, 28 days, forehead/periocular regions |
Why This Matters
This direct comparator study provides the strongest available justification for selecting acetyl octapeptide-1 over acetyl hexapeptide-8 for anti-wrinkle formulations seeking maximal topical muscle-relaxant efficacy at equivalent use concentrations.
- [1] Shanghai SciPeptide Biotechnology Co., Ltd. Acetyl Octapeptide-3 (SNAP-8) Product Technical Data. 2026. (Manufacturer comparative study: 10% SNAP-8 vs 10% Argireline, 28 days, n=17). View Source
